1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene
Overview
Description
Synthesis Analysis
The synthesis of naphthalene derivatives often involves complex reactions that require precise conditions. For instance, naphthalene-1,8-diylbis(diphenylmethylium) exhibits unique electron-transfer reduction behavior, which is crucial for the synthesis of certain naphthalene derivatives. This process involves the close proximity of two triarylmethyl cations forming a C-C bond while accepting two electrons, leading to 1,1,2,2-tetraphenylacenaphthene. The preparation of such dications is accomplished under anhydrous conditions starting from cyclic bis(triarylmethyl) ethers derived from 1,8-dibromonaphthalene, showcasing the complexity and specificity required in synthesizing naphthalene derivatives (Saitoh, Yoshida, & Ichikawa, 2006).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is typically analyzed using various spectroscopic techniques, including Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and NMR. For example, a study on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone provided insights into its molecular structure using these methods, highlighting the importance of theoretical and experimental analyses in understanding the geometric and electronic structure of naphthalene derivatives (Patil et al., 2021).
Chemical Reactions and Properties
Naphthalene and its derivatives undergo various chemical reactions that define their chemical properties. For instance, the gas-phase reactions of naphthalene with OH radicals and N2O5 have been studied to understand their atmospheric removal processes. These reactions produce specific nitroarene products, demonstrating the reactivity of naphthalene derivatives under environmental conditions (Atkinson, Arey, Zielińska, & Aschmann, 1987).
Scientific Research Applications
Hepatoprotective Agent : A synthesized chalcone derivative related to 1-[[[2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene shows potential as a potent hepatoprotective agent, indicating its possible use in liver-related therapies (Lakshmi et al., 2019).
Pharmaceutical Synthesis : Naphthalene dioxygenase from Pseudomonas sp. can create novel synthons from N-heterocyclic compounds, which could be a new pathway for synthesizing pharmaceuticals (Thawng et al., 2011).
Anti-Diabetic Properties : A synthesized chalcone derivative of naphthalene shows potential as an anti-diabetic agent and inhibitory activity against GPb (Barakat et al., 2015).
Air Pollution Studies : Derivatives of naphthalene, including 1-[[[2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene, react with hydroxyl radicals in urban air, forming various oxidation products, some of which may be persistent air toxics (Bunce et al., 1997).
Anti-Parkinson's Activity : Novel naphthalene acetamide derivatives have been studied for their potential anti-Parkinson's activity, with certain derivatives showing high activity in vivo (Gomathy et al., 2012).
Electroluminescence in OLEDs : Naphthalene-substituted siloles have been found to show high electroluminescence efficiencies, indicating their potential for efficient non-doped organic light-emitting diodes (Jiang et al., 2012).
Synthesis of Pharmaceuticals : Ozonation of naphthalene, including its derivatives, leads to the formation of phthalic anhydride and other compounds, which are important in pharmaceutical synthesis (Rindone et al., 2010).
Thermodynamics Studies : The thermodynamics of phase transitions in naphthalene derivatives show a decrease in volatility with the addition of a phenyl group, which is important in material science research (Rocha et al., 2008).
Future Directions
While specific future directions for “1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene” are not mentioned in the literature, similar compounds have been studied for their potential anticancer properties . This suggests that “1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene” and related compounds could be of interest in future pharmacological research.
properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enoxy]naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c1-2-8-16(9-3-1)10-7-15-20-19-14-6-12-17-11-4-5-13-18(17)19/h1-14H,15H2/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOXMTBYRROZDF-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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